Ammonium hexafluoroaluminate

描述

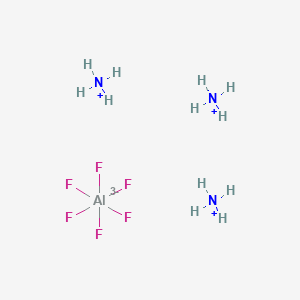

Ammonium hexafluoroaluminate is an inorganic compound with the chemical formula (NH₄)₃[AlF₆]. It appears as a white crystalline powder and is known for its use in various industrial and scientific applications. Upon heating, it decomposes to form aluminium trifluoride, releasing hydrogen fluoride in the process .

作用机制

Ammonium hexafluoroaluminate, with the chemical formula of (NH4)3[AlF6], is an inorganic compound . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to interact with ammoniacal water .

Mode of Action

this compound reacts with ammoniacal water, leading to the formation of an Al(OH)3 deposit . The residue is then separated by filtration from the ammonium fluoride solution, which enters a regeneration stage .

Biochemical Pathways

It’s known that upon heating, it converts to aluminium trifluoride, a reaction that releases hydrogen fluoride . It has also been used as a precursor to zeolites .

Result of Action

The result of the action of this compound is the conversion to aluminium trifluoride upon heating, releasing hydrogen fluoride in the process . This compound has also been used as a precursor to zeolites , which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, upon heating, it converts to aluminium trifluoride . .

生化分析

Biochemical Properties

Ammonium hexafluoroaluminate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can inhibit the activity of certain metalloproteins by binding to their active sites, thereby preventing the normal catalytic processes. Additionally, it can interact with proteins involved in cellular signaling pathways, altering their conformation and function . These interactions can lead to changes in the overall biochemical pathways within the cell.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, resulting in changes in gene expression that help the cell cope with the stress . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in the production of essential metabolites . These effects can vary depending on the type of cell and the concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, this compound can induce conformational changes in proteins, altering their function and stability. These changes can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic conditions . Over time, the degradation products can accumulate, leading to changes in the overall effects of the compound on cellular function. Long-term exposure to this compound can result in chronic stress responses in cells, leading to alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects are dose-dependent and can vary between different animal models. It is essential to determine the threshold dose that induces toxicity to ensure the safe use of this compound in research and industrial applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of fluoride and aluminum ions . These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell. For instance, this compound can inhibit the activity of enzymes involved in the detoxification of fluoride ions, leading to an accumulation of toxic metabolites . Understanding these metabolic pathways is crucial for elucidating the overall effects of this compound on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components . These interactions can influence the localization and overall effects of the compound within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its overall effects on cellular function and health.

准备方法

Synthetic Routes and Reaction Conditions: Ammonium hexafluoroaluminate can be synthesized by reacting ammonium fluoride with aluminium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by combining ammonium fluoride and aluminium hydroxide in large-scale reactors. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product .

化学反应分析

Types of Reactions: Ammonium hexafluoroaluminate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis.

Common Reagents and Conditions:

Thermal Decomposition: When heated, this compound decomposes in a three-step process, forming intermediate compounds such as ammonium tetrafluoroaluminate and aluminium trifluoride.

Hydrolysis: In the presence of water, this compound reacts to form aluminium hydroxide and ammonium fluoride.

Major Products:

Thermal Decomposition: The major product of thermal decomposition is aluminium trifluoride.

Hydrolysis: The major products of hydrolysis are aluminium hydroxide and ammonium fluoride.

科学研究应用

Materials Science

Precursor for Aluminum Fluoride Production

Ammonium hexafluoroaluminate serves as a precursor in the synthesis of aluminum fluoride (). Upon heating, it decomposes to produce aluminum fluoride, releasing hydrogen fluoride gas. This transformation is significant in industries that require aluminum fluoride for various applications, including ceramics and aluminum production .

Synthesis of Zeolites

The compound is also utilized in the preparation of zeolites, which are microporous materials widely used in catalysis and ion-exchange processes. The ability to modify the chemical structure of zeolites through the incorporation of this compound enhances their properties and expands their functional applications .

Dental Applications

Fluoride Delivery in Dentistry

Recent studies have investigated the use of this compound as a fluoride source in dental treatments. For instance, a study involving extracted primary teeth demonstrated that treatment with ammonium hexafluorosilicate (a related compound) improved the structural integrity of demineralized enamel and dentin without causing discoloration. The application resulted in a significant increase in fluoride concentration on dentin surfaces, suggesting its potential for caries prevention .

| Study | Methodology | Findings |

|---|---|---|

| Effects on Demineralized Teeth | Application of AHF on demineralized enamel and dentin | Improved fluoride uptake; no discoloration observed |

Environmental Management

Control of Phosphate Levels

this compound has been explored for its role in managing phosphate levels in wastewater treatment and agricultural runoff. Its ability to precipitate phosphates makes it a candidate for reducing eutrophication in water bodies, thereby improving water quality .

| Application | Mechanism | Impact |

|---|---|---|

| Phosphate Precipitation | Forms insoluble complexes with phosphates | Reduces nutrient loading in aquatic systems |

Case Study 1: Aluminum Production

In a controlled study, this compound was used to synthesize aluminum fluoride for aluminum smelting processes. The thermal decomposition yielded high-purity aluminum fluoride suitable for industrial applications.

Case Study 2: Dental Health Improvement

A clinical trial assessed the effectiveness of ammonium hexafluorosilicate in enhancing remineralization of dental tissues. Results indicated that treated samples exhibited higher resistance to acid dissolution compared to untreated controls.

相似化合物的比较

- Lithium hexafluoroaluminate

- Sodium hexafluoroaluminate

- Potassium hexafluoroaluminate

Comparison: Ammonium hexafluoroaluminate is unique due to its specific decomposition pathway and the formation of aluminium trifluoride. Unlike its lithium, sodium, and potassium counterparts, this compound releases hydrogen fluoride upon decomposition, which can be utilized in various industrial processes .

生物活性

Ammonium hexafluoroaluminate, with the chemical formula , is an inorganic compound that has garnered attention for its potential biological activities and applications. This compound is primarily known for its role in various industrial processes, but recent studies have begun to explore its impact on biological systems, particularly concerning aluminum's effects on human health and environmental interactions.

- Molecular Formula :

- Molecular Weight : 195.00 g/mol

- Appearance : White solid

- Solubility : Insoluble in water .

Upon heating, this compound decomposes to form aluminum trifluoride, releasing hydrogen fluoride. This transformation is significant as it highlights the compound's potential reactivity and implications for biological interactions, particularly in terms of toxicity and bioavailability of aluminum species .

Toxicological Profiles

Research indicates that aluminum compounds, including this compound, exhibit low bioavailability when ingested. For instance, oral bioavailability from water is approximately 0.1% to 0.4%, while inhalation exposure yields about 2% bioavailability . The toxicity of aluminum is influenced by various factors such as solubility, pH, and the presence of other compounds.

Table 1: Bioavailability of Aluminum Compounds

| Route of Exposure | Bioavailability (%) |

|---|---|

| Oral (Water) | 0.1 - 0.4 |

| Oral (Food) | <0.1 |

| Inhalation | ~2 |

Effects on Human Health

Studies have linked aluminum exposure to various health issues, including neurotoxicity and potential associations with Alzheimer's disease (AD). While some research suggests that high levels of aluminum can lead to pathological changes in the brain, other studies have found no direct correlation between dietary aluminum intake and AD pathology .

In laboratory settings, excessive doses of aluminum have been associated with neurobehavioral alterations and renal dysfunction, emphasizing the need for careful assessment of exposure levels in both humans and animals .

Case Studies

- Neurotoxicity in Animal Models : Research involving animal models has demonstrated that high doses of aluminum can accumulate in the brain and lead to neurotoxic effects. For example, rats exposed to elevated levels exhibited significant changes in neuronal structure and function .

- Macrophagic Myofasciitis (MMF) : A notable case study highlighted the association between aluminum-containing vaccines and MMF at injection sites, indicating that even low concentrations can provoke adverse immune responses in sensitive individuals .

Environmental Considerations

This compound's use in industrial applications raises concerns about its environmental impact. The compound's stability and potential for leaching into ecosystems necessitate further investigation into its long-term effects on flora and fauna.

属性

IUPAC Name |

triazanium;hexafluoroaluminum(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3H3N/h;6*1H;3*1H3/q+3;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHBNKHFKHBTRQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].F[Al-3](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6H12N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-19-2, 63692-16-0 | |

| Record name | Ammonium hexafluoroaluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryolite, triammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063692160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(3-), hexafluoro-, ammonium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cryolite, triammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium hexafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。